

1,3-Diacetoxypropane structural configuration analysis

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Compound Focus: 1,3-Diacetoxypropane

CAS No.: 628-66-0

Cat. No.: S579597

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Molecular Identity and Quantitative Data

The table below consolidates the key quantitative identifiers for **1,3-Diacetoxypropane** [1] [2].

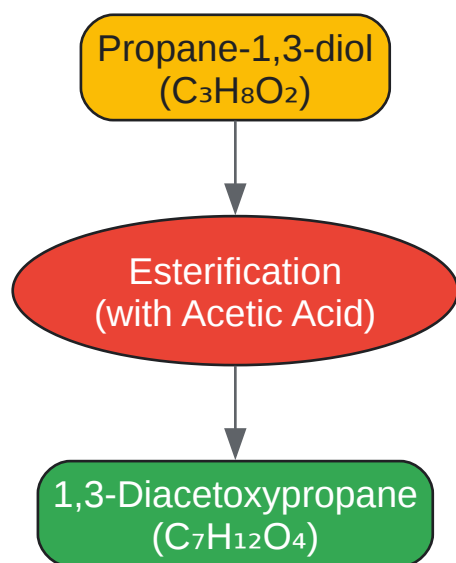
Property	Value / Identifier
Chemical Name	1,3-Diacetoxypropane, 1,3-Propylene glycol diacetate
CAS Registry Number	628-66-0 [1] [2]
Molecular Formula	C ₇ H ₁₂ O ₄ [1] [2]
Molecular Weight	160.17 g/mol [1]
IUPAC Name	3-acetyloxypropyl acetate [1]
SMILES	CC(=O)OCCCOC(=O)C [1]
InChI Key	DSVGICPKBRQDDX-UHFFFAOYSA-N [1] [2]

Structural Configuration Analysis

The molecular structure of **1,3-Diacetoxypropane** consists of a three-carbon propane backbone with acetate ester groups ($-\text{OCOCH}_3$) bonded to each terminal carbon [1].

- **Backbone and Functional Groups:** The central carbon (C2) is a methylene group ($-\text{CH}_2-$), while the terminal carbons (C1 and C3) are connected to oxygen atoms of the ester linkages. This symmetric 1,3-positioning of the acetoxy groups is a defining feature [1].
- **Stereochemistry:** The molecule lacks chiral centers and exhibits a symmetrical, flexible structure. The propane chain allows for rotational freedom around its C-C bonds, enabling the molecule to adopt various *gauche* and *anti* conformations to minimize steric strain [1].
- **Key Structural Relationships:** It is the diacetate ester derivative of **propane-1,3-diol** (also known as trimethylene glycol or 1,3-propanediol) [1]. This relationship is fundamental, as 1,3-propanediol is the parent alcohol from which the compound is synthesized and to which it can be hydrolyzed.

The following diagram illustrates the molecular structure and its relationship to the parent compound, providing a visual summary of its configuration.



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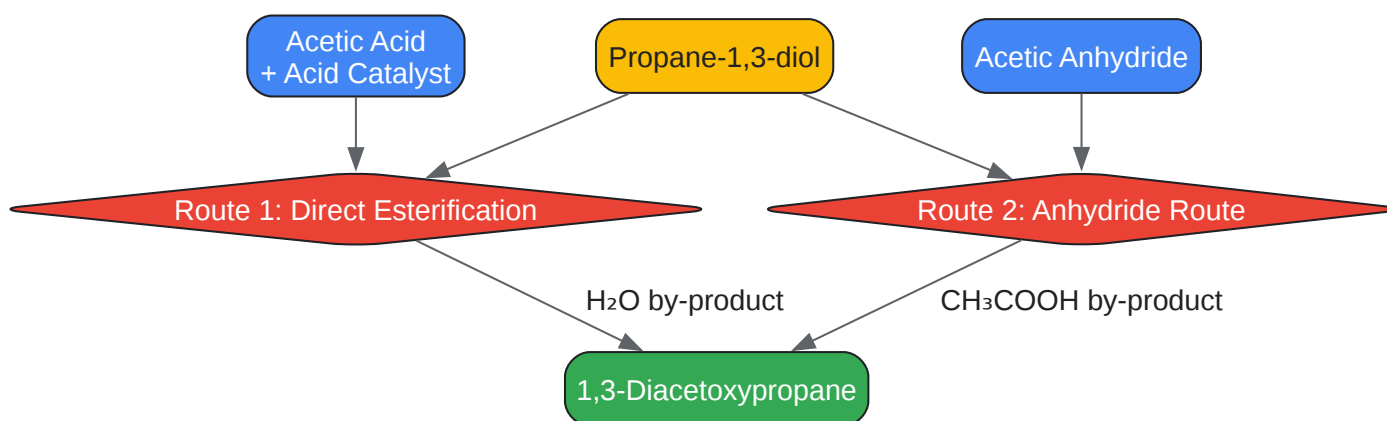
*Structural derivation of **1,3-Diacetoxypropane** from propane-1,3-diol.*

Synthesis and Production Methods

1,3-Diacetoxypropane is primarily synthesized through classic esterification reactions [1].

- **Direct Esterification:** The most straightforward method involves reacting **propane-1,3-diol** with **acetic acid** in the presence of an acid catalyst (e.g., sulfuric acid) under controlled temperature. This is a condensation reaction that produces water as a by-product [1].
- **Acetic Anhydride Method:** A more efficient acetylation can be achieved by treating propane-1,3-diol with **acetic anhydride**. This reaction also yields acetic acid as a by-product but typically proceeds with higher conversion to the diacetate [1].

The workflow for these primary synthesis routes is depicted below.



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*Two primary chemical synthesis pathways for **1,3-Diacetoxypropane**.*

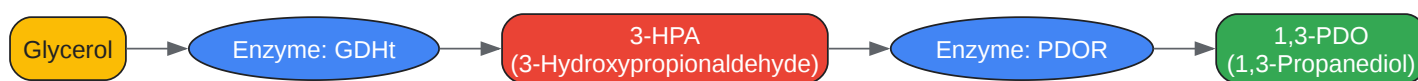
Applications and Role in 1,3-Propanediol Biosynthesis

1,3-Diacetoxypropane has several industrial and research applications, primarily as a **solvent** and a **chemical intermediate** [1]. Its most significant context is in the production chain of polymers.

A major application of its parent compound, 1,3-propanediol (1,3-PDO), is the synthesis of the high-performance polyester **Polytrimethylene Terephthalate (PTT)** [3]. While **1,3-Diacetoxypropane** is not a direct monomer for PTT, it is a key derivative and potential intermediate in the overall value chain from basic feedstocks to the final polymer. The biosynthesis of 1,3-PDO is an active area of research as a more sustainable alternative to chemical synthesis. This microbial pathway converts glycerol to 1,3-PDO using two key enzymes [3]:

- **Glycerol Dehydratase (GDHt)**: Catalyzes the dehydration of glycerol to form the intermediate **3-Hydroxypropionaldehyde (3-HPA)**.
- **1,3-Propanediol Oxidoreductase (PDOR)**: Subsequently reduces 3-HPA to yield **1,3-PDO**.

This pathway can be visualized as follows:



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*Biosynthetic pathway from glycerol to 1,3-PDO, the parent alcohol of **1,3-Diacetoxypropane**.* > Note: 3-HPA is a toxic intermediate, and GDHt is often the rate-limiting enzyme in this pathway [3].

Information Gaps and Limitations

It is important to note the following limitations in the information located:

- **Experimental Protocols**: The search results lack detailed, step-by-step laboratory procedures for the synthesis, purification, and analytical characterization (e.g., specific NMR parameters, IR peaks) of **1,3-Diacetoxypropane**.
- **Biological Mechanism**: While **1,3-Diacetoxypropane** is noted as a potential prodrug, its specific mechanism of action in biological systems is not well-defined, and no detailed signaling pathways were found [1].

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References

1. Buy 1,3-Diacetoxypropane | 628-66-0 [smolecule.com]
2. , 1 -Propanediol, diacetate 3 [webbook.nist.gov]
3. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

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